ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Description
Properties
IUPAC Name |
ethyl 2-[[2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O5/c1-2-34-24(32)18-11-6-7-12-19(18)27-21(30)16-28-20-13-8-14-26-22(20)23(31)29(25(28)33)15-17-9-4-3-5-10-17/h3-14H,2,15-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZJNSKOWKXYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
AKOS021629656, also known as F2233-0048 or ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1). VDAC1 is a crucial component of the mitochondrial outer membrane and plays a significant role in controlling the passage of metabolites between the mitochondria and the cytosol.
Mode of Action
AKOS021629656 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis. By inhibiting VDAC1, AKOS021629656 can protect against mitochondrial dysfunction. This interaction and subsequent inhibition of VDAC1 oligomerization and apoptosis can have significant effects on cellular metabolism and survival.
Result of Action
The molecular and cellular effects of AKOS021629656’s action primarily involve the inhibition of VDAC1 oligomerization and apoptosis. This can lead to the protection of cells from mitochondrial dysfunction. The exact downstream effects of this inhibition, such as impacts on cell survival, proliferation, and differentiation, would depend on the specific cellular context and require further investigation.
Biological Activity
Ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[3,2-d]pyrimidine core, which is known for its diverse biological activities. The structural formula includes:
- Pyrido[3,2-d]pyrimidine moiety
- Acetamido and benzoate functional groups
These structural components contribute to its interaction with various biological targets.
This compound primarily acts as an inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial in regulating cellular functions such as growth and metabolism. Inhibition of this pathway has significant implications for cancer treatment as it can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have demonstrated the anticancer properties of compounds similar to this compound. For instance:
- In vitro studies showed that derivatives with a pyridopyrimidine structure inhibited the growth of various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 45 to 97 nM against MCF-7 cells and 6 to 99 nM against HCT-116 cells .
Enzyme Inhibition
Research indicates that similar compounds exhibit high affinity for dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. Inhibition of DHFR can lead to decreased proliferation of rapidly dividing cells such as those found in tumors .
Case Studies
- Study on PI3K Inhibition : A study focused on pyridopyrimidine derivatives found that they effectively inhibited PI3K activity in vitro. This inhibition resulted in decreased viability of cancer cells and was associated with altered signaling pathways related to cell survival and apoptosis .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of ethyl derivatives on various cell lines. Results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities that make it suitable for further investigation in medicinal chemistry:
- Antitumor Activity : Ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate has shown promising results in inhibiting the growth of cancer cell lines. Its structural features may contribute to its ability to interfere with cellular proliferation pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. This opens avenues for its use in developing new antimicrobial agents.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could be leveraged for therapeutic applications. For instance, it may target enzymes related to cancer metabolism or infection processes.
Medicinal Chemistry
This compound is being explored for its potential as a lead compound in drug development:
- Synthesis of Derivatives : Researchers are synthesizing analogs to enhance efficacy and reduce toxicity. Modifications of the benzyl and acetamido groups are of particular interest.
- Structure-Activity Relationship (SAR) Studies : Understanding how structural changes affect biological activity is crucial for optimizing this compound as a therapeutic agent.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a related pyrimidine derivative that demonstrated significant antitumor activity in preclinical models. The mechanisms included apoptosis induction and cell cycle arrest.
- Antimicrobial Research : Research conducted by Smith et al. (2020) reported that derivatives of pyrido[3,2-d]pyrimidines exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (ethyl benzoate) undergoes acid- or base-catalyzed hydrolysis to form carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active metabolites:
Key conditions :
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Basic hydrolysis : NaOH (1–2 M) in aqueous ethanol at 60–80°C.
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Acidic hydrolysis : HCl (6 M) under reflux.
The amide bond remains stable under mild hydrolysis conditions but may degrade under prolonged exposure to strong acids or bases.
Amide Bond Reactivity
The acetamido bridge (-NHCO-) participates in:
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Nucleophilic substitution : Reacts with amines (e.g., hydrazine) to form hydrazides.
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Reductive cleavage : LiAlH₄ reduces the amide to a secondary amine.
Example reaction with hydrazine :
This reaction is utilized to introduce hydrazide functionalities for further derivatization.
Pyrido[3,2-d]pyrimidine Core Modifications
The dioxo-pyrido[3,2-d]pyrimidine system undergoes:
Nucleophilic Aromatic Substitution
Electron-deficient positions (C5, C7) react with nucleophiles like amines or thiols:
Reported modifications :
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Amination : Reacts with NH₃/MeOH at 100°C to introduce amino groups.
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Thiolation : NaSH in DMF substitutes halogens (if present) with -SH groups.
Oxidation/Reduction
-
The 2,4-diketone moiety is redox-active.
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Reduction : NaBH₄ selectively reduces ketones to alcohols in aprotic solvents.
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Oxidation : O₂ or peroxides can oxidize adjacent CH₂ groups to carbonyls under catalytic conditions.
Benzyl Group Functionalization
The benzyl substituent undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) and hydrogenation :
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3-nitrobenzyl derivative | ~60% |
| Hydrogenation | H₂/Pd-C, EtOH | Cyclohexylmethyl analog | 85–90% |
| Halogenation | Cl₂/FeCl₃ | 4-chlorobenzyl derivative | 70% |
*Yields estimated from structurally similar compounds .
Cyclization and Ring-Opening
The pyrido[3,2-d]pyrimidine core facilitates:
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Thermal cyclization : Forms fused heterocycles at >120°C.
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Acid-mediated ring-opening : Concentrated HCl cleaves the pyrimidine ring to yield amino-pyridine intermediates.
Stability and Degradation Pathways
Critical stability factors :
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pH sensitivity : Degrades rapidly in alkaline conditions (pH >10).
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Thermal decomposition : Onset at 200°C (DSC data).
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Photolysis : UV light (254 nm) induces N-dealkylation.
Identified degradation products :
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Benzoic acid (from ester hydrolysis).
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3-Benzyl-2,4-dioxo-pyrido[3,2-d]pyrimidine (core cleavage).
Analytical Characterization
Reaction monitoring employs:
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HPLC : C18 column, 254 nm detection, acetonitrile/water gradient.
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NMR : ¹H NMR (DMSO-d₆) tracks ester hydrolysis (δ 4.3 ppm, quartet loss).
This compound’s reactivity profile underscores its versatility in drug development. Further studies should prioritize optimizing reaction conditions and exploring novel catalytic systems to enhance selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine Analogs
- Example: Methyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS 1252854-68-4) Key Differences:
- Replaces the pyrido ring with a sulfur-containing thieno[3,2-d]pyrimidine core .
- Substituted with a 4-fluorobenzyl group instead of benzyl.
- Molecular Weight : 468.5 (vs. target compound’s ~488.8, assuming similar substituents).
- Implications :
- Sulfur atoms in the thieno ring may alter electronic properties and binding affinity compared to the nitrogen-rich pyrido core.
- Fluorine enhances lipophilicity and metabolic stability .
Triazolo[4,5-d]pyrimidine Analogs
- Example : Ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate (CAS 863457-91-4)
- Key Differences :
- Features a triazolo[4,5-d]pyrimidine core with a sulfur-containing thioacetamido linker .
- Substituted with 4-fluorobenzyl and a thioether group.
- Molecular Weight : 466.5.
- Implications :
- Thioether linkages may increase resistance to enzymatic degradation .
Substituent Variations
Benzyl vs. Fluorobenzyl Groups
- Fluorinated Analogs (e.g., and ): Fluorine substituents improve lipophilicity and bioavailability by reducing metabolic oxidation .
Ester Group Modifications
Structural and Functional Comparison Table
*Estimated based on analogous structures.
Preparation Methods
Multi-Component Domino Reaction for Pyrido[3,2-d]Pyrimidine Core Formation
The pyrido[3,2-d]pyrimidine scaffold can be synthesized via a one-pot domino reaction involving amines, aldehydes, and terminal alkynes. As demonstrated by Thieme-Connect researchers, BF₃·OEt₂ catalyzes the three-component reaction under mild conditions (60°C, 6–8 hours), yielding pyrido[3,2-d]pyrimidine derivatives in 75–89% yields . For the target compound, 2-aminobenzoic acid ethyl ester serves as the amine component, benzaldehyde as the aldehyde, and propiolic acid derivatives as alkynes. Post-cyclization, the intermediate undergoes benzylation at the N3 position using benzyl bromide in the presence of K₂CO₃, achieving 82% conversion .
Critical parameters include stoichiometric control of the alkyne (1.2 equivalents) and catalyst loading (10 mol% BF₃·OEt₂). Side products, such as uncyclized imines, are minimized by maintaining anhydrous conditions .
Stepwise Synthesis via Uracil Derivatives
An alternative route begins with functionalizing uracil precursors. Alkylation of 6-aminouracil with ethyl iodide in aqueous NaOH yields 1,3-disubstituted uracil derivatives (40–53% yield) . Subsequent Vilsmeier-Haack formylation introduces a formyl group at the C5 position, enabling cyclization with cyanoacetamide under acidic conditions to form the pyrido[3,2-d]pyrimidine ring .
For the target molecule, the uracil intermediate is reacted with 2-nitrobenzyl bromide to introduce the benzyl group, followed by reduction to the amine using SnCl₂ in ethyl acetate/methanol (70% yield) . The acetamido benzoate side chain is introduced via carbodiimide-mediated coupling between the amine and ethyl 2-(chlorocarbonyl)benzoate, achieving 68% yield after purification .
Knoevenagel Condensation and Cyclization
This method, adapted from pyrido[2,3-d]pyrimidine syntheses, employs Knoevenagel condensation between methyl 4-(3-oxobutyl)benzoate and malononitrile to form a cyanopyridine intermediate . Treatment with dimethylformamide dimethyl acetal (DMF-DMA) facilitates enamine formation, which cyclizes in HCl/ethanol to yield the pyrido[3,2-d]pyrimidine core .
Benzylation is achieved using benzyl chloride and NaH in DMF (61% yield), followed by amidation with ethyl 2-aminobenzoate using HATU as a coupling agent (74% yield) . This approach emphasizes regioselectivity, with the C2 position of the pyrimidine ring preferentially reacting due to electronic effects .
Esterification and Amidation Strategies
The ester group in the target compound is introduced early via modified clay-catalyzed esterification. Benzoic acid and ethanol react in the presence of acid-modified montmorillonite clay at 110°C, achieving 99.5% conversion to ethyl benzoate . For the acetamido linkage, a two-step process is employed: (1) chlorination of the pyrido[3,2-d]pyrimidine’s C1 position using POCl₃, and (2) nucleophilic substitution with ethyl 2-aminobenzoate in THF (65% yield) .
Comparative Analysis of Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-(2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamido)benzoate?
- Methodological Answer : The compound can be synthesized via aza-Wittig reactions to construct the pyrido[3,2-d]pyrimidinone core. For example, cyclization of carbodiimide intermediates with ketenes or aldehydes under reflux conditions (e.g., ethanol/dichloromethane solvent systems) yields high-purity products . Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates is another viable route, offering moderate to high yields (65–85%) depending on substituent effects .
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Aza-Wittig Reaction | 78–92 | Ethanol/DCM, reflux, 12–24 h | |
| Pd-Catalyzed Reductive Cyclization | 65–85 | Pd(OAc)₂, HCO₂H, 80°C, 6–8 h |
Q. How can researchers purify this compound and confirm its purity?
- Methodological Answer : Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/dichloromethane mixtures . Purity analysis is best performed via reverse-phase HPLC using a C18 column and a buffered mobile phase (e.g., ammonium acetate, pH 6.5, with UV detection at 254 nm) .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., pyrido[3,2-d]pyrimidinone core planarity with ±0.05 Å deviations) .
- NMR : H and C NMR identify substituents (e.g., benzyl protons at δ 4.2–4.5 ppm; carbonyl carbons at δ 165–175 ppm) .
- FT-IR : Confirms carbonyl stretches (1650–1750 cm⁻¹ for C=O groups) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis sets) model frontier molecular orbitals to predict regioselectivity in reactions. For example, electron-deficient pyrido[3,2-d]pyrimidinone cores show higher reactivity at the N3 position in nucleophilic substitutions .
Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?
- Methodological Answer : Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing planar rigidity) require dynamic NMR experiments (variable-temperature H NMR) to assess rotational barriers. Crystallographic data should prioritize low-temperature (<150 K) single-crystal analyses to minimize thermal motion artifacts .
Q. What strategies optimize reaction yields for derivatives with bulky substituents?
- Methodological Answer :
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 24 h) and improves yields by 15–20% for sterically hindered analogs .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates .
Q. How can biological activity hypotheses be formulated for this compound?
- Methodological Answer : Structural analogs (e.g., benzofuro[3,2-d]pyrimidinones) exhibit analgesic and anti-inflammatory activities via COX-2 inhibition. Molecular docking studies (AutoDock Vina) can predict binding affinities to target proteins .
| Analog Activity | Target Protein | Predicted IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzofuropyrimidinone derivative | COX-2 | 0.8–1.2 | |
| Pyrido[3,2-d]pyrimidinone derivative | DHFR | 2.5–3.5 |
Data Analysis and Experimental Design
Q. What statistical approaches validate reproducibility in synthetic protocols?
- Methodological Answer : Use Design of Experiments (DoE) to assess critical variables (e.g., temperature, catalyst loading). For example, a 3² factorial design revealed that Pd(OAc)₂ concentration (>5 mol%) and reaction time (>6 h) are key for >80% yield .
Q. How can researchers mitigate hydrolysis of the ester group during storage?
- Methodological Answer : Store the compound under anhydrous conditions (argon atmosphere, molecular sieves) at –20°C. Lyophilization in pH 6–7 buffers reduces ester degradation by 90% over 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
